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Introduction

OD36 hydrochloride is a potent, macrocyclic small molecule inhibitor targeting Receptor-
Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). Its unique
macrocyclic scaffold imparts high affinity and improved selectivity, making it a valuable tool for
studying cellular signaling pathways and a promising starting point for the development of
therapeutics for inflammatory diseases and rare genetic disorders like Fibrodysplasia
Ossificans Progressiva (FOP). This technical guide provides an in-depth analysis of the
structure-activity relationship (SAR) of OD36, detailed experimental protocols for its
characterization, and a visual representation of its mechanism of action within key signaling
pathways.

Core Structure and Binding Mode

OD36 is a macrocyclic inhibitor built upon an ATP-mimetic pyrazolo[1,5-a]pyrimidine scaffold.
The macrocyclic linker is a key structural feature that enhances its binding affinity and
selectivity. X-ray crystallography has revealed that OD36 binds to the ATP pocket of the ALK2
kinase domain. The pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with the
hinge residue His286, a common interaction for ATP-competitive inhibitors. The macrocyclic
linker extends into the hydrophobic back pocket and the ribose-binding region, contributing to
the compound's high affinity and selectivity.
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Structure-Activity Relationship (SAR)

The macrocyclic nature of OD36 is central to its potent inhibitory activity and selectivity profile.
The following table summarizes the available quantitative data for OD36 and related
compounds, highlighting key SAR insights.
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Key SAR Observations:

e Macrocyclization: The introduction of a macrocyclic linker, as seen in OD36 and OD52, is a
critical determinant of high potency and selectivity for ALK2 compared to nhon-macrocyclic
analogs like LDN-193189.[2] This is attributed to the pre-organization of the molecule into a
bioactive conformation, reducing the entropic penalty of binding.

¢ Linker Composition and Length: While specific data on a series of OD36 analogs with
varying linkers is limited, the development of OD52 with a modified linker suggests that
optimization of the linker's length and composition can fine-tune the selectivity profile.[2]

o Core Scaffold: The pyrazolo[1,5-a]pyrimidine core serves as an effective ATP-mimetic
scaffold, anchoring the inhibitor in the active site through hydrogen bonding with the kinase
hinge region.

Experimental Protocols
Kinase Activity Assays

1. RIPK2 Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly
proportional to the kinase activity.
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o Materials:

[e]

[¢]

[¢]

[¢]

[e]

o

Recombinant active RIPK2 enzyme

Myelin Basic Protein (MBP) as a substrate

Kinase Assay Buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 uM
DTT)

ATP solution

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

OD36 hydrochloride or other test compounds

e Procedure:

Prepare serial dilutions of OD36 hydrochloride in the appropriate solvent (e.g., DMSO)
and then in Kinase Assay Buffer.

In a 384-well plate, add 1 L of the diluted compound or vehicle control.

Add 2 pL of RIPK2 enzyme solution to each well.

Add 2 pL of a substrate/ATP mix (containing MBP and ATP at desired concentrations) to
initiate the reaction.

Incubate the plate at room temperature for 60 minutes.

Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.
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o Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-
response curve.

2. ALK2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the
binding of the inhibitor to the kinase.

o Materials:

o Recombinant ALK2 enzyme (e.g., GST-tagged)

[¢]

Europium-labeled anti-GST antibody

[e]

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

Kinase Buffer A

o

[¢]

OD36 hydrochloride or other test compounds

e Procedure:

[e]

Prepare serial dilutions of OD36 hydrochloride.
o In a 384-well plate, add 4 uL of the diluted compound.

o Add 8 uL of a pre-mixed solution containing the ALK2 enzyme and the europium-labeled
antibody.

o Add 4 uL of the Alexa Fluor™ 647-labeled tracer.
o Incubate the plate at room temperature for 60 minutes.

o Read the FRET signal on a compatible plate reader (measuring emission at two
wavelengths).

o The binding of the tracer to the kinase results in a high FRET signal. Inhibition by OD36
displaces the tracer, leading to a decrease in the FRET signal.
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o Calculate IC50 values based on the displacement of the tracer.

Cellular Assay

Western Blot for Phospho-Smad1/5

This assay measures the inhibition of ALK2-mediated phosphorylation of its downstream
substrates, Smadl and Smadb, in a cellular context.

o Materials:

o Cells expressing wild-type or mutant ALK2 (e.g., C2C12 myoblasts or FOP patient-derived
cells)

o Cell culture medium and supplements
o Activin A or BMP6 to stimulate the pathway
o OD36 hydrochloride
o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1l
o HRP-conjugated secondary antibody
o Chemiluminescent substrate
e Procedure:

Plate the cells and allow them to adhere.

[¢]

Starve the cells in a low-serum medium for a few hours.

[¢]

[e]

Pre-treat the cells with various concentrations of OD36 hydrochloride or vehicle control
for 1 hour.

[e]

Stimulate the cells with Activin A (e.g., 50 ng/mL) or BMP6 for 30-60 minutes.
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o Wash the cells with cold PBS and lyse them on ice with lysis buffer.[3]
o Determine the protein concentration of the lysates.
o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[3]

o Block the membrane and incubate with the primary antibody against phospho-Smad1/5
overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody.
o Detect the signal using a chemiluminescent substrate and an imaging system.

o Strip the membrane and re-probe with an antibody against total Smad1l to confirm equal
loading.

o Quantify the band intensities to determine the extent of inhibition of Smad1/5
phosphorylation.

Signaling Pathways and Mechanism of Action

OD36 hydrochloride exerts its biological effects by inhibiting the kinase activity of RIPK2 and
ALK2, thereby modulating their respective signaling pathways.

NOD2-RIPK2 Signaling Pathway

The NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) receptor is an
intracellular pattern recognition receptor that recognizes muramyl dipeptide (MDP), a
component of bacterial peptidoglycan. Upon MDP binding, NOD2 recruits RIPK2, leading to the
activation of downstream inflammatory signaling pathways, primarily NF-kB and MAPKSs.
0OD36, by inhibiting the kinase activity of RIPK2, blocks this signaling cascade.
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NOD2-RIPK2 signaling pathway and inhibition by OD36.
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ALK2 Signaling Pathway

ALK2 is a type | receptor for bone morphogenetic proteins (BMPs) and, in the context of FOP-
associated mutations (e.g., R206H), can also be activated by activins. Ligand binding induces
the formation of a receptor complex with a type Il receptor, leading to the phosphorylation and
activation of ALK2. Activated ALK2 then phosphorylates the downstream signaling molecules
Smadl, Smad5, and Smad8 (Smad1/5/8). These phosphorylated Smads then complex with
Smad4 and translocate to the nucleus to regulate the transcription of genes involved in
osteogenesis. OD36 inhibits the kinase activity of ALK2, thereby preventing the
phosphorylation of Smad1/5/8 and blocking the downstream signaling cascade.
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ALK2 signaling pathway and its inhibition by OD36.
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Conclusion

OD36 hydrochloride is a well-characterized dual inhibitor of RIPK2 and ALK2. Its macrocyclic
structure is a key determinant of its high potency and selectivity. The structure-activity
relationship, though not yet exhaustively explored in the public domain, clearly indicates the
superiority of the macrocyclic scaffold for this target class. The provided experimental protocols
offer a robust framework for the further investigation of OD36 and the development of novel
analogs. The detailed understanding of its interaction with the NOD2-RIPK2 and ALK2
signaling pathways underscores its potential as a valuable research tool and a foundation for
the design of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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